Acetaldehyde oxime

Description

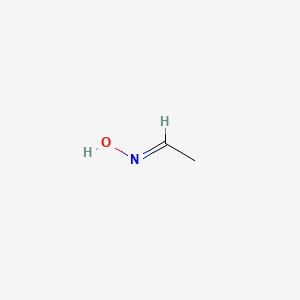

(Z)-acetaldehyde oxime is the (Z)-stereoisomer of acetaldehyde oxime.

Structure

3D Structure

Properties

CAS No. |

5780-37-0 |

|---|---|

Molecular Formula |

C2H5NO |

Molecular Weight |

59.07 g/mol |

IUPAC Name |

(NZ)-N-ethylidenehydroxylamine |

InChI |

InChI=1S/C2H5NO/c1-2-3-4/h2,4H,1H3/b3-2- |

InChI Key |

FZENGILVLUJGJX-IHWYPQMZSA-N |

SMILES |

CC=NO |

Isomeric SMILES |

C/C=N\O |

Canonical SMILES |

CC=NO |

boiling_point |

115 °C |

Color/Form |

Needles Two crystalline modifications, alpha-form and beta-form |

density |

0.9656 at 20 °C/4 °C |

flash_point |

Flash point < 22 °C |

melting_point |

45 °C Two crystalline modifications with melting point of 12 °C for beta-form and 46.5 °C for alpha-form |

physical_description |

Acetaldehyde oxime appears as a colorless liquid with a pungent odor. Has two crystalline modifications, one melting at 12 °C and the other at 46.5 °C. Two crystalline modifications, alpha and beta; [Merck Index] Colorless liquid with a pungent odor; Two crystalline modifications with mp = 12 and 46.5 deg C; [CAMEO] Liquid; [IUCLID] |

solubility |

Very soluble in water Very soluble in alcohol, ether Miscible with ethanol, ethe |

vapor_pressure |

7.71 [mmHg] 9.9 mm Hg at 25 °C /Extrapolated to super-cooled liquid/; 5.0 mm Hg at 25 °C /Extrapolated to solid/ |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Acetaldehyde Oxime from Hydroxylamine and Acetaldehyde

Introduction

Acetaldehyde (B116499) oxime (CH₃CH=NOH), also known as acetaldoxime (B92144), is a pivotal chemical intermediate in the agrochemical and pharmaceutical industries.[1] It serves as a precursor in the synthesis of various organic compounds, including selective herbicides and pesticides.[1] This technical guide provides a comprehensive overview of the primary synthesis routes for acetaldehyde oxime, focusing on the reaction between acetaldehyde and hydroxylamine (B1172632). It details experimental protocols, presents quantitative data, and illustrates reaction mechanisms and workflows for researchers, scientists, and professionals in drug development.

Synthesis Methodologies

The synthesis of acetaldehyde oxime from acetaldehyde can be broadly categorized into two main approaches: direct oximation using a hydroxylamine salt and a greener ammoximation process that generates hydroxylamine in situ.

Method 1: Direct Oximation with Hydroxylamine

The traditional and most direct method for synthesizing acetaldehyde oxime is the condensation reaction between acetaldehyde and hydroxylamine.[2] This reaction, often referred to as oximation, involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of acetaldehyde, followed by the elimination of a water molecule.[3][4] The reaction is typically carried out in an aqueous medium and can be performed under weakly acidic or basic conditions.[2]

This protocol is adapted from a solventless approach that offers high yields and short reaction times.[5]

-

Reagent Preparation : A mixture of an aldehyde (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and a catalyst such as Bismuth(III) oxide (Bi₂O₃, 0.6 equivalents) is prepared.[6] Alternatively, sodium carbonate can be used as a necessary base for the reaction to proceed efficiently.[5]

-

Reaction Execution : The mixture is thoroughly ground in a mortar and pestle at room temperature for a specified time (typically 2-3 minutes for aldehydes).[5][6]

-

Monitoring : The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).[6]

-

Work-up and Isolation : Upon completion, ethyl acetate (B1210297) is added to the reaction mixture, which is then filtered to remove the catalyst. Water is added to the filtrate to precipitate the product.[6]

-

Purification : The precipitated oxime is filtered, washed with cold water, and dried under a high vacuum to yield the pure product.[3][6]

| Catalyst/Base | Molar Ratio (Aldehyde:NH₂OH·HCl:Base/Catalyst) | Reaction Time | Yield (%) | Reference |

| Na₂CO₃ | 1 : 1 : 1.5 | 2 min | 95 | [5] |

| Bi₂O₃ | 1 : 1.2 : 0.6 | 1.5 - 3 min | 60-98 | [6][7] |

| Hyamine® (10 mol%) | 1 : 1.2 | 60 min | ~100 | [8] |

Method 2: Ammoximation over Titanosilicate Catalysts

Ammoximation is a "green" and efficient alternative for the synthesis of oximes. This process involves the reaction of an aldehyde or ketone with ammonia (B1221849) (NH₃) and an oxidant, typically hydrogen peroxide (H₂O₂), over a titanosilicate catalyst like Titanium Silicalite-1 (TS-1) or Titanium Mordenite (Ti-MOR).[9][10] The key to this process is the in situ generation of hydroxylamine from the oxidation of ammonia by H₂O₂, which then reacts with the acetaldehyde.[9][11] This method avoids the production of large quantities of low-value by-products like ammonium (B1175870) sulfate, which is a drawback of the traditional hydroxylamine method.[12]

This protocol is based on the ammoximation of acetaldehyde using a TS-1 catalyst.[9][13]

-

Catalyst and Reagent Setup : In a batch reactor, acetaldehyde, an alcohol solvent (e.g., tert-butanol), aqueous ammonia, and the titanosilicate catalyst (e.g., Ti-MOR) are mixed.[13][14]

-

Reaction Initiation : The reaction mixture is heated to the desired temperature (e.g., 60°C).[13]

-

Oxidant Addition : Hydrogen peroxide (30% aqueous solution) is added dropwise to the reactor over a period of time (e.g., 1.5 hours).[13]

-

Reaction Continuation : After the addition of H₂O₂, the reaction is allowed to continue for a further period (e.g., 0.5 hours) to ensure complete conversion.[13]

-

Catalyst Recovery : After the reaction, the catalyst is filtered from the reaction mixture.[14]

-

Product Purification : The resulting solution is purified by distillation to obtain the acetaldehyde oxime product.[13][14]

| Catalyst | Solvent | Temperature (°C) | Acetaldehyde Conversion (%) | Acetaldehyde Oxime Selectivity (%) | Reference |

| Ti-MOR | tert-Butanol | 60 | 99 | 97 | [10][12] |

| Ti-MOR | n-Butanol | 60 | 99.16 | 99.31 | [14] |

| TS-1 | Not specified | Not specified | 89.5 | 82.7 | [12] |

| Ti-MOR | tert-Butanol | 60 | 99.53 | 99.84 | [14] |

Reaction Mechanism and Experimental Workflow

The formation of an oxime from an aldehyde and hydroxylamine proceeds via a nucleophilic addition-elimination mechanism.

Reaction Pathway: Oximation of Acetaldehyde

The reaction begins with the nucleophilic nitrogen of hydroxylamine attacking the electrophilic carbonyl carbon of acetaldehyde. This is followed by a series of proton transfers to form a carbinolamine intermediate. Finally, the elimination of a water molecule yields the C=N double bond of the oxime.[4][15]

Caption: Oximation reaction pathway of acetaldehyde and hydroxylamine.

General Experimental Workflow

The overall process for the synthesis and purification of acetaldehyde oxime involves several key stages, from the initial reaction setup to the final characterization of the pure product.

Caption: General experimental workflow for acetaldehyde oxime synthesis.

Purification and Characterization

Purification

The choice of purification method depends on the scale of the synthesis and the desired purity of the acetaldehyde oxime.

-

Distillation : This is a common method for purification, especially in industrial processes. Acetaldehyde oxime forms a minimum-boiling azeotrope with water, which facilitates its separation from the aqueous reaction mixture.[16][17][18] A subsequent "lights" distillation can be performed to remove lower-boiling impurities like unreacted acetaldehyde and ammonia.[17]

-

Crystallization/Precipitation : For smaller-scale laboratory preparations, the product can often be precipitated by adding water to an organic extract of the reaction mixture.[6] The resulting solid can then be collected by filtration.[1][3]

-

Filtration : This is primarily used to remove solid catalysts or by-products from the reaction mixture before further purification steps.[1][14]

Characterization

The identity and purity of the synthesized acetaldehyde oxime are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure.

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic functional groups, such as the C=N and O-H stretches.[2]

-

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the product.

-

Melting Point : The melting point of the crystalline solid can be compared to literature values to assess purity.

References

- 1. niir.org [niir.org]

- 2. byjus.com [byjus.com]

- 3. scribd.com [scribd.com]

- 4. m.youtube.com [m.youtube.com]

- 5. asianpubs.org [asianpubs.org]

- 6. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. yccskarad.com [yccskarad.com]

- 9. mdpi.com [mdpi.com]

- 10. Clean synthesis of acetaldehyde oxime through ammoximation on titanosilicate catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. [PDF] The Reaction Mechanism of Acetaldehyde Ammoximation to Its Oxime in the TS-1/H2O2 System | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Method for preparing acetaldoxime - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN103172534A - Method for preparing acetaldoxime - Google Patents [patents.google.com]

- 15. chemtube3d.com [chemtube3d.com]

- 16. EP0003898A1 - Production of acetaldehyde oxime - Google Patents [patents.google.com]

- 17. US4323706A - Production of acetaldehyde oxime - Google Patents [patents.google.com]

- 18. niir.org [niir.org]

An In-depth Technical Guide to the Physicochemical Properties of Acetaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals

Acetaldehyde (B116499) oxime (CAS No. 107-29-9), also known as acetaldoxime (B92144), is a significant organic compound with diverse applications, notably as a crucial intermediate in the synthesis of pesticides like methomyl (B1676398) and thiodicarb, and as an oxygen scavenger in boiler water systems.[1][2][3] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and key reaction pathways.

Core Physicochemical Properties

Acetaldehyde oxime is a colorless liquid or crystalline solid with a pungent odor.[2][4][5] It is known to exist in two crystalline forms, which accounts for the different melting points reported in the literature.[1][2] The compound is highly flammable and its vapors can form explosive mixtures with air.[1][6]

Table 1: General and Physical Properties of Acetaldehyde Oxime

| Property | Value | Source(s) |

| Molecular Formula | C₂H₅NO | [7][8] |

| Molecular Weight | 59.07 g/mol | [4] |

| Appearance | Colorless liquid or needle-shaped crystals | [1][2] |

| Odor | Pungent | [4] |

| Density | 0.9656 g/cm³ at 20 °C/4 °C | [4] |

| Boiling Point | 115 °C | [1][4][7] |

| Melting Point | α-form: 46.5 °C, β-form: 12 °C | [1][2][4] |

| Refractive Index | 1.426 at 20 °C | [1][7][9] |

| Vapor Pressure | 7.71 mmHg (1.03 kPa) at 25 °C | [4] |

| Flash Point | < 22 °C | [4] |

| Autoignition Temperature | 380 °C | [1] |

| Explosive Limit | 4.2 - 50% (V) | [1] |

Table 2: Solubility and Partitioning Properties of Acetaldehyde Oxime

| Property | Value | Source(s) |

| Solubility in Water | Very soluble (185 g/L) | [1][4][10] |

| Solubility in Organic Solvents | Very soluble in ethanol (B145695) and ether | [1][2] |

| logP (Octanol-Water Partition Coefficient) | -0.13 | [1][4] |

| pKa (Predicted) | 11.82 ± 0.10 | [1] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of acetaldehyde oxime. Key spectral data are summarized below.

Table 3: Summary of Spectral Data for Acetaldehyde Oxime

| Technique | Key Data and Observations | Source(s) |

| ¹H NMR | Spectra available, showing characteristic peaks for the methyl (CH₃) and methine (CH) protons. The presence of syn and anti isomers leads to distinct signals. In CDCl₃, peaks are observed around 1.8-1.9 ppm (CH₃) and 6.8-7.5 ppm (CH=N). | [11][12][13] |

| ¹³C NMR | Spectra available for detailed structural elucidation. | [14][15] |

| IR Spectroscopy | Infrared spectra show characteristic absorption bands for the C=N and O-H functional groups. | [8][14][16] |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak corresponding to its molecular weight. | [14][17] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of acetaldehyde oxime are critical for reproducible research.

Synthesis of Acetaldehyde Oxime

Several methods for the synthesis of acetaldehyde oxime have been reported. Below are detailed protocols for common laboratory-scale and industrial processes.

1. Synthesis from Acetaldehyde and Hydroxylamine (B1172632) Hydrochloride

This is a common laboratory method for preparing acetaldehyde oxime.

-

Reaction: CH₃CHO + NH₂OH·HCl + Na₂CO₃ → CH₃CH=NOH + 2NaCl + H₂O + CO₂

-

Procedure:

-

A solution of 325 g (4.68 moles) of hydroxylamine hydrochloride in 300 ml of water is mixed with a solution of 255 g (2.55 moles) of sodium carbonate in 600 ml of water.[2]

-

The mixture is cooled in an ice-salt bath.[2]

-

A solution of 200 g (4.55 moles) of acetaldehyde in 100 ml of water is added dropwise with stirring.[2]

-

After standing overnight, the solution is saturated with sodium chloride.[2]

-

The product is extracted with ether.[2]

-

The combined ether extracts are dried over calcium chloride, filtered, and distilled to yield acetaldehyde oxime.[2] The boiling point is typically 112-114 °C.[2]

-

2. Synthesis via Ammoximation using a Titanium Silicalite (TS-1) Catalyst

This method represents a greener synthesis route.[18][19]

-

Reaction: CH₃CHO + NH₃ + H₂O₂ --(TS-1 catalyst)--> CH₃CH=NOH + 2H₂O

-

Procedure:

-

Acetaldehyde, aqueous ammonia, a solvent (e.g., t-butanol), and the TS-1 catalyst are mixed in a reactor.[20]

-

The reaction system is heated to the desired temperature (e.g., 60 °C).[20]

-

Hydrogen peroxide (30% solution) is added dropwise.[20]

-

The reaction is allowed to proceed for a set time after the addition is complete.[20]

-

The catalyst is filtered out, and the acetaldehyde oxime is purified by distillation.[20]

-

Analysis of Acetaldehyde Oxime

Quantitative analysis of acetaldehyde often involves its conversion to acetaldehyde oxime followed by chromatographic techniques.

1. Headspace Gas Chromatography with Electron Capture Detection (HS-GC/ECD)

This method is highly sensitive for the determination of acetaldehyde.[21][22]

-

Derivatization: Acetaldehyde is reacted with O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine (PFBOA) to form the corresponding oxime derivative.[21]

-

Procedure:

-

A sample containing acetaldehyde is diluted with water.[21]

-

An aqueous solution of the derivatizing agent (PFBOA) is added.[21]

-

The pH is adjusted, and the mixture is heated to facilitate the reaction.[21]

-

The headspace of the vial, containing the volatile oxime derivative, is injected into the GC system.[21]

-

Separation is achieved on a suitable capillary column, and detection is performed using an ECD.[21]

-

2. High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the analysis of acetaldehyde after derivatization.[22]

-

Derivatization: Acetaldehyde is reacted with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone.[22]

-

Procedure:

-

The sample is passed through a cartridge coated with DNPH.

-

The resulting hydrazone is eluted with a suitable solvent (e.g., acetonitrile).

-

The eluate is then analyzed by HPLC with UV detection.[22]

-

Reaction Pathways and Mechanisms

Understanding the reaction pathways is essential for optimizing synthesis and application.

Synthesis Pathway of Acetaldehyde Oxime

The synthesis of acetaldehyde oxime primarily involves the condensation reaction between acetaldehyde and a source of hydroxylamine.

References

- 1. Acetaldoxime CAS#: 107-29-9 [m.chemicalbook.com]

- 2. Acetaldoxime | 107-29-9 [chemicalbook.com]

- 3. niir.org [niir.org]

- 4. Aldoxime | C2H5NO | CID 7863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 107-29-9,Acetaldoxime | lookchem [lookchem.com]

- 6. ACETALDEHYDE OXIME | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. acetaldehyde oxime [chembk.com]

- 8. Acetaldoxime [webbook.nist.gov]

- 9. 乙醛肟,顺式和反式混合物 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Acetaldoxime(107-29-9) 1H NMR [m.chemicalbook.com]

- 14. Acetaldehyde oxime, (1E)- | C2H5NO | CID 5324279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. bmse000467 Acetaldehyde Oxime Mixture Of Syn And Anti at BMRB [bmrb.io]

- 16. researchgate.net [researchgate.net]

- 17. Acetaldoxime [webbook.nist.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Method for preparing acetaldoxime - Eureka | Patsnap [eureka.patsnap.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Evaluation of Analysis Methods for Formaldehyde, Acetaldehyde, and Furfural from Fast Pyrolysis Bio-oil - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Acetaldehyde Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for acetaldehyde (B116499) oxime, a molecule of interest in various chemical and pharmaceutical contexts. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Furthermore, detailed experimental protocols for acquiring these spectra are provided, alongside a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for acetaldehyde oxime.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Acetaldehyde Oxime

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent |

| 9.0 | Singlet | N-OH | CDCl₃ |

| 7.456 | Quartet | CH | CDCl₃ |

| 6.841 | Quartet | CH | CDCl₃ |

| 1.888 | Doublet | CH₃ | CDCl₃ |

| 1.865 | Doublet | CH₃ | CDCl₃ |

| 7.516 | Not specified | H8 | D₂O |

| 1.839 | Not specified | H5, H6, H7 | D₂O |

Note: Acetaldehyde oxime exists as a mixture of (E) and (Z) isomers, which can lead to distinct signals for the same proton in different isomeric forms. The presence of multiple signals for the CH and CH₃ groups in CDCl₃ is indicative of this isomerism. The broad singlet for the N-OH proton is characteristic and its chemical shift can be concentration and solvent dependent.[1]

Table 2: ¹³C NMR Spectroscopic Data for Acetaldehyde Oxime

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 154.087 | C=N | D₂O |

| 17.144 | CH₃ | D₂O |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Acetaldehyde Oxime

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600 - 3200 (broad) | O-H stretch | Oxime (-NOH) |

| ~2930 | C-H stretch | Methyl (-CH₃) |

| 1680 - 1600 | C=N stretch | Imine |

| 960 - 930 | N-O stretch | Oxime (-NOH) |

Note: The broadness of the O-H stretching band is due to hydrogen bonding.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Acetaldehyde Oxime

| m/z | Ion |

| 59 | [M]⁺ (Molecular Ion) |

Note: The molecular weight of acetaldehyde oxime (C₂H₅NO) is 59.07 g/mol .[2][3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of acetaldehyde oxime.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of acetaldehyde oxime for structural elucidation.

Materials:

-

Acetaldehyde oxime sample

-

Deuterated chloroform (B151607) (CDCl₃) or Deuterated water (D₂O)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Instrument Setup (General Parameters for a 400 MHz Spectrometer):

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR in CDCl₃) or an internal standard like Tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in acetaldehyde oxime.

Method 1: Thin Film (for liquid or low-melting solid samples)

Materials:

-

Acetaldehyde oxime sample

-

Salt plates (NaCl or KBr)

-

Volatile solvent (e.g., methylene (B1212753) chloride)

-

Pipette

-

FTIR spectrometer

Procedure:

-

Sample Preparation:

-

If the sample is a low-melting solid, gently warm it to a liquid state.

-

Place one to two drops of the liquid acetaldehyde oxime onto the center of a clean, dry salt plate.[5]

-

If using a solvent, dissolve a small amount (5-10 mg) of acetaldehyde oxime in a few drops of a volatile solvent like methylene chloride.[6] Apply a drop of this solution to a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[6][7]

-

Place a second salt plate on top and gently rotate to create a thin, uniform film.[5][7]

-

-

Data Acquisition:

-

Place the salt plate assembly in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Method 2: KBr Pellet (for solid samples)

Materials:

-

Acetaldehyde oxime sample

-

Potassium bromide (KBr), spectroscopy grade

-

Mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation:

-

Thoroughly dry the KBr to remove any moisture.

-

In a mortar, grind 1-2 mg of acetaldehyde oxime with approximately 100-200 mg of dry KBr.[1]

-

The mixture should be a fine, homogeneous powder.

-

Place the powder into the collar of a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of acetaldehyde oxime.

Materials:

-

Acetaldehyde oxime sample

-

Volatile solvent (e.g., methanol (B129727) or ethyl acetate)

-

GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms or equivalent)

-

Microsyringe

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of acetaldehyde oxime (e.g., 1 mg/mL) in a volatile solvent.

-

-

Instrument Setup (General Parameters):

-

Gas Chromatograph (GC):

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) for a few minutes, then ramp up to a higher temperature (e.g., 200 °C) at a rate of 10 °C/min.

-

Injection Volume: 1 µL.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

-

Data Acquisition and Analysis:

-

Inject the sample into the GC-MS.

-

The instrument will separate the components of the sample in the GC column and then ionize and detect them in the MS.

-

Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like acetaldehyde oxime.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. eng.uc.edu [eng.uc.edu]

- 2. dem.ri.gov [dem.ri.gov]

- 3. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]

- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Crystal Structure and Polymorphism of Acetaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaldehyde (B116499) oxime (C₂H₅NO), a simple yet significant organic compound, plays a crucial role as an intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its molecular structure allows for the existence of stereoisomers (E/Z) and, notably, polymorphism in its solid state. Understanding the crystal structure and polymorphic behavior of acetaldehyde oxime is paramount for controlling its physicochemical properties, such as solubility, stability, and bioavailability, which are critical aspects in drug development and manufacturing. This technical guide provides a comprehensive overview of the crystal structure and polymorphism of acetaldehyde oxime, detailing its known polymorphic forms, their crystallographic parameters, and methods for their preparation and characterization.

Polymorphism of Acetaldehyde Oxime

Acetaldehyde oxime is known to exist in at least two distinct polymorphic forms, designated as the α-form and the β-form. These polymorphs exhibit different physical properties, most notably their melting points, which is a key indicator of their different crystal lattice energies and packing arrangements.

-

α-Acetaldehyde Oxime: This form is the higher-melting polymorph.

-

β-Acetaldehyde Oxime: This form is the lower-melting polymorph.

The existence of these two crystalline modifications has been noted in various chemical and safety data resources.[1][2] The α-form has a melting point of approximately 46.5°C, while the β-form melts at a significantly lower temperature of 12°C.[1]

Crystallographic Data

Table 1: Crystallographic Data for Acetaldehyde Oxime Polymorphs

| Parameter | α-Acetaldehyde Oxime | β-Acetaldehyde Oxime |

| COD ID | 4329604, 7010310 | 7010311 |

| Formula | C₂H₅NO | C₂H₅NO |

| Crystal System | Data not available | Data not available |

| Space Group | Data not available | Data not available |

| Unit Cell Dimensions | ||

| a (Å) | Data not available | Data not available |

| b (Å) | Data not available | Data not available |

| c (Å) | Data not available | Data not available |

| α (°) | Data not available | Data not available |

| β (°) | Data not available | Data not available |

| γ (°) | Data not available | Data not available |

| Volume (ų) | Data not available | Data not available |

| Z | Data not available | Data not available |

| Calculated Density (g/cm³) | Data not available | Data not available |

Note: Detailed unit cell parameters and space group information require access to and analysis of the full crystallographic information files (CIFs) from the respective database entries, which were not accessible for this review.

Experimental Protocols

The selective crystallization of a desired polymorph is a critical step in pharmaceutical development and manufacturing. The following provides an overview of the synthesis of acetaldehyde oxime and general approaches to polymorphic screening and crystallization.

Synthesis of Acetaldehyde Oxime

A common method for the synthesis of acetaldehyde oxime involves the reaction of acetaldehyde with hydroxylamine (B1172632).

Reaction:

CH₃CHO + NH₂OH → CH₃CH=NOH + H₂O

Typical Procedure:

-

A solution of hydroxylamine hydrochloride in water is prepared.

-

The solution is cooled in an ice bath.

-

A solution of sodium hydroxide (B78521) is added slowly to liberate the free hydroxylamine.

-

Acetaldehyde is then added dropwise to the cold solution with continuous stirring.

-

The reaction mixture is stirred for a specified period to ensure complete reaction.

-

The resulting acetaldehyde oxime can then be extracted using an appropriate organic solvent (e.g., diethyl ether).

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude product.

Polymorphic Screening and Selective Crystallization

Controlling the crystallization conditions is key to obtaining a specific polymorph. Factors that can influence the polymorphic outcome include:

-

Solvent: The polarity and hydrogen bonding capability of the solvent can influence which polymorph preferentially nucleates and grows.

-

Temperature: Crystallization at different temperatures can favor the formation of either the thermodynamically stable or a metastable polymorph.

-

Supersaturation: The rate of achieving supersaturation (e.g., through cooling or anti-solvent addition) can affect the nucleation kinetics of different polymorphs.

-

Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization towards that form.

Protocol for Polymorphic Screening:

-

Prepare saturated solutions of acetaldehyde oxime in a variety of solvents with different polarities (e.g., hexane, toluene, ethyl acetate, ethanol, water).

-

Allow the solutions to crystallize under different conditions:

-

Slow evaporation at room temperature.

-

Slow cooling from an elevated temperature.

-

Rapid cooling (crash cooling).

-

Anti-solvent addition.

-

-

Isolate the resulting crystals by filtration.

-

Analyze the obtained solid forms using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and microscopy to identify the polymorphic form.

While specific, detailed protocols for the selective crystallization of the α and β forms of acetaldehyde oxime are not extensively documented in publicly available literature, the principles of polymorphic screening provide a systematic approach to identify suitable conditions.

Spectroscopic and Thermal Characterization

Spectroscopic and thermal analysis techniques are essential for distinguishing between different polymorphic forms and for studying their phase transitions.

Vibrational Spectroscopy (FTIR and Raman)

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for probing the vibrational modes of molecules. Differences in the crystal packing and intermolecular interactions between polymorphs will result in distinct shifts in the positions and intensities of vibrational bands.

-

FTIR Spectroscopy: The O-H, C=N, and N-O stretching and bending vibrations are particularly sensitive to the local environment and can be used as fingerprints to differentiate between the α and β forms.

-

Raman Spectroscopy: Low-frequency Raman spectroscopy is especially useful for characterizing polymorphism as it probes the lattice vibrations (phonons) which are directly related to the crystal packing.

Table 2: Key Vibrational Modes for Acetaldehyde Oxime

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H stretch | 3600 - 3200 |

| C-H stretch | 3000 - 2850 |

| C=N stretch | 1680 - 1620 |

| N-O stretch | 960 - 930 |

Note: Specific peak positions for each polymorph would need to be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing polymorphism. Differences in the local chemical environment of the carbon and nitrogen atoms in the different crystal lattices of the polymorphs will lead to variations in their chemical shifts.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental techniques for studying the thermal behavior of polymorphs.

-

DSC: This technique can be used to determine the melting points of the α and β forms, which are key identifiers. It can also be used to study any solid-state phase transitions between the polymorphs.

-

TGA: This technique provides information about the thermal stability and decomposition of the compound.

Polymorphic Transformation

The transformation from a metastable polymorph to a more stable form is a critical consideration in pharmaceutical development. The relationship between the α and β forms of acetaldehyde oxime (i.e., whether they are enantiotropically or monotropically related) and the kinetics of their interconversion are important areas for further investigation.

The diagram above illustrates the general synthesis of acetaldehyde oxime and the subsequent crystallization into its polymorphic forms. The dashed arrows indicate that the potential for and the direction of interconversion between the α and β forms require further experimental investigation to determine the thermodynamic and kinetic relationships.

Conclusion

Acetaldehyde oxime exhibits at least two polymorphic forms, α and β, with distinct melting points, indicating different crystal packing and stability. While the existence of these forms is established, a complete crystallographic characterization and a thorough understanding of their interconversion dynamics remain areas for further research. For drug development professionals and scientists, controlling the polymorphic form of acetaldehyde oxime is crucial for ensuring consistent product quality and performance. The application of systematic polymorphic screening, coupled with detailed characterization by techniques such as XRPD, DSC, and vibrational spectroscopy, is essential for achieving this control. Future work should focus on obtaining high-quality single crystals of both polymorphs to enable full structure determination and on elucidating the thermodynamic relationship and transformation kinetics between the α and β forms.

References

Quantum Chemical Blueprint: A Technical Guide to Acetaldehyde Oxime Calculations

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the quantum chemical calculations of acetaldehyde (B116499) oxime, a molecule of significant interest in chemical synthesis and as an intermediate in the production of various commercial products, including pesticides. This document provides a comprehensive overview of the computational methodologies, structural parameters, and vibrational analysis of both the E and Z isomers of acetaldehyde oxime, supported by experimental data.

Introduction

Acetaldehyde oxime (CH₃CH=NOH) is a simple yet versatile organic compound that exists as two geometric isomers, E (anti) and Z (syn). Understanding the structural and electronic properties of these isomers is crucial for predicting their reactivity, stability, and potential biological activity. Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have proven to be invaluable tools for elucidating the molecular characteristics of acetaldehyde oxime at the atomic level.[1] This guide presents a detailed analysis based on computational studies, offering a foundational resource for researchers in computational chemistry, drug design, and materials science.

Computational Methodology

The computational data presented in this guide were primarily derived from Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2), which are highly reliable methods for predicting the properties of organic molecules.

Geometry Optimization

The molecular geometries of the E and Z isomers of acetaldehyde oxime were optimized using the B3LYP functional with the 6-311++G** basis set and the MP2 method with the 6-311++G** basis set.[1][2] Geometry optimization is a critical step to locate the minimum energy structure on the potential energy surface. The process involves iteratively adjusting the atomic coordinates until the forces on each atom are negligible.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to predict the infrared (IR) spectra.[1][2] These calculations involve computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). The resulting vibrational modes are essential for interpreting experimental spectroscopic data.

Molecular Geometry

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, for the E and Z isomers of acetaldehyde oxime are summarized in the tables below. These calculated values are compared with available experimental data from microwave spectroscopy.

Optimized Geometric Parameters of E-Acetaldehyde Oxime

| Parameter | Atom(s) | B3LYP/6-311++G | MP2/6-311++G | Experimental |

| Bond Lengths (Å) | ||||

| C1-C2 | 1.4945 | 1.4950 | 1.550 | |

| C1=N6 | 1.2706 | 1.2829 | 1.276 | |

| N6-O7 | - | - | 1.408 | |

| O7-H8 | - | - | 0.956 | |

| C1-H9 | 1.0925 | 1.0928 | 1.085 | |

| C2-H3 | 1.0904 | 1.0914 | 1.100 | |

| Bond Angles (°) | ||||

| C2-C1-N6 | - | - | 116 | |

| C1-N6-O7 | - | - | 110 | |

| N6-O7-H8 | - | - | 103 | |

| C2-C1-H9 | - | - | 122 | |

| Dihedral Angles (°) | ||||

| H3-C2-C1-N6 | 0.0 | 0.0 | - | |

| H4-C2-C1-N6 | 120.8 | 120.6 | - | |

| H5-C2-C1-N6 | -120.8 | -120.6 | - | |

| C2-C1-N6-O7 | 180.0 | 180.0 | - | |

| C1-N6-O7-H8 | 180.0 | 180.0 | - |

Experimental data from microwave spectroscopy.[3]

Optimized Geometric Parameters of Z-Acetaldehyde Oxime

| Parameter | Atom(s) | B3LYP/6-311++G | MP2/6-311++G |

| Bond Lengths (Å) | |||

| C1-C2 | 1.4988 | 1.4990 | |

| C1=N6 | 1.2742 | 1.2870 | |

| C1-H9 | 1.0866 | 1.0867 | |

| C2-H3 | 1.0901 | 1.0906 | |

| Bond Angles (°) | |||

| N6-C1-H9 | 116.3 | 116.1 | |

| C2-C1-H9 | 115.8 | 115.8 | |

| H3-C2-C1 | 109.8 | 109.8 | |

| Dihedral Angles (°) | |||

| H3-C2-C1-N6 | 180.0 | 180.0 | |

| H4-C2-C1-N6 | 58.9 | 58.9 | |

| H5-C2-C1-N6 | -58.9 | -58.9 | |

| C2-C1-N6-O7 | 0.0 | 0.0 | |

| C1-N6-O7-H8 | 180.0 | 180.0 |

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can be compared with experimental data. A selection of calculated harmonic vibrational frequencies for the E and Z isomers of acetaldehyde oxime are presented below, along with their assignments based on Potential Energy Distribution (PED) analysis.

Calculated Vibrational Frequencies (cm⁻¹) and Assignments

| E-Isomer (B3LYP/6-311++G ) | Z-Isomer (B3LYP/6-311++G ) | Assignment |

| 3645 | 3638 | ν(O-H) |

| 3102 | 3095 | ν(C-H) |

| 2998 | 2990 | νas(CH₃) |

| 2945 | 2938 | νs(CH₃) |

| 1658 | 1650 | ν(C=N) |

| 1455 | 1450 | δas(CH₃) |

| 1380 | 1375 | δs(CH₃) |

| 1310 | 1305 | δ(C-H) in-plane |

| 1095 | 1090 | ν(C-C) |

| 950 | 945 | ν(N-O) |

| 880 | 875 | γ(C-H) out-of-plane |

| 650 | 645 | γ(O-H) out-of-plane |

ν: stretching, δ: bending (in-plane), γ: bending (out-of-plane), as: asymmetric, s: symmetric

Experimental Protocols

Synthesis of Acetaldehyde Oxime

Acetaldehyde oxime can be synthesized via the liquid-phase ammoximation of acetaldehyde.[4][5]

Materials:

-

Acetaldehyde

-

Ammonia (aqueous solution)

-

Hydrogen peroxide

-

Titanosilicate catalyst (e.g., Ti-MOR)

-

Alcohol solvent (e.g., tert-butanol)

Procedure:

-

In a batch-type reactor, combine acetaldehyde, aqueous ammonia, the alcohol solvent, and the titanosilicate catalyst.

-

Stir the mixture at a controlled temperature (e.g., 60-80 °C).

-

Add hydrogen peroxide dropwise to the reaction mixture over a period of time.

-

Continue the reaction for a specified duration after the addition of hydrogen peroxide is complete.

-

Monitor the reaction progress using a suitable analytical technique (e.g., gas chromatography).

-

Upon completion, filter the catalyst from the reaction mixture.

-

Purify the acetaldehyde oxime from the filtrate, for example, by distillation.

Spectroscopic Characterization

FTIR Spectroscopy:

-

Prepare a sample of acetaldehyde oxime, either in a suitable solvent or as a thin film. For matrix isolation studies, the sample is co-deposited with an inert gas (e.g., argon) onto a cold substrate.

-

Record the infrared spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

-

Analyze the resulting spectrum to identify the characteristic vibrational modes of the molecule.

Visualizations

Molecular Structure

The following diagrams illustrate the optimized molecular structures of the E and Z isomers of acetaldehyde oxime.

Caption: Optimized molecular structure of E-acetaldehyde oxime.

Caption: Optimized molecular structure of Z-acetaldehyde oxime.

Computational Workflow

The logical flow for performing quantum chemical calculations on acetaldehyde oxime is depicted below.

Caption: A typical workflow for quantum chemical calculations.

Reaction Pathway for Acetaldehyde Oxime Synthesis

The formation of acetaldehyde oxime from acetaldehyde and hydroxylamine (B1172632) proceeds through a nucleophilic addition followed by dehydration.

Caption: Simplified reaction pathway for oxime formation.

Conclusion

This technical guide has provided a detailed overview of the quantum chemical calculations performed on acetaldehyde oxime. The presented data, including optimized geometries and vibrational frequencies, offer valuable insights into the structural and spectroscopic properties of the E and Z isomers. The computational methodologies and experimental protocols outlined herein serve as a practical resource for researchers engaged in the study of oximes and related compounds. The strong correlation between the calculated and experimental data underscores the predictive power of modern computational chemistry in understanding and characterizing molecular systems.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 4. Clean synthesis of acetaldehyde oxime through ammoximation on titanosilicate catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Thermal Decomposition Pathways of Acetaldehyde Oxime: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaldehyde (B116499) oxime (CH₃CH=NOH) is a versatile chemical intermediate with applications in various fields, including the synthesis of pesticides and pharmaceuticals. Understanding its thermal stability and decomposition pathways is crucial for ensuring safe handling, optimizing reaction conditions, and predicting potential degradation products. This technical guide provides a comprehensive overview of the current understanding of the thermal decomposition of acetaldehyde oxime, drawing from available experimental and theoretical studies. The decomposition is a complex process involving both free-radical and molecular mechanisms, influenced by factors such as temperature and the presence of additives.

Core Decomposition Pathways

The thermal decomposition of acetaldehyde oxime has been studied in the temperature range of 330 to 440 °C. The overall process is characterized by an induction period followed by a faster subsequent reaction.[1] It is proposed that the decomposition proceeds through a combination of free-radical and molecular pathways.[1]

Initial Decomposition and Induction Period

During the initial phase, or induction period, two main pathways are believed to be operative:

-

Molecular Elimination: A unimolecular reaction leading to the formation of methyl cyanide (acetonitrile) and water. This is considered a primary decomposition route.[1]

-

Heterogeneous Oxidation: A concurrent surface-catalyzed oxidation that produces acetaldehyde and nitrous acid (HNO₂). The buildup of nitrous acid is a key factor determining the length of the induction period.[1]

The following diagram illustrates the proposed initial decomposition pathways of acetaldehyde oxime.

Catalytic Chain Reaction

The accumulation of nitrous acid during the induction period triggers a faster, subsequent decomposition phase. The breakdown of nitrous acid is believed to initiate catalytic chain mechanisms involving nitric oxide (NO) and oxygen, which significantly accelerate the overall decomposition rate.[1] The presence of nitric oxide has been shown to cause a considerable acceleration of the reaction.[1]

The proposed catalytic cycle is depicted in the diagram below.

Experimental Data

Detailed quantitative data on the thermal decomposition of acetaldehyde oxime is scarce in the readily available literature. However, one key study determined the orders of the decomposition with respect to the oxime and the activation energies for both the induction period and the subsequent fast reaction.[1] Unfortunately, the specific values from this study are not publicly accessible in the available abstracts.

| Parameter | Induction Period | Fast Reaction |

| Reaction Order w.r.t. Acetaldehyde Oxime | Data not available | Data not available |

| Activation Energy (Ea) | Data not available | Data not available |

Product Distribution

The primary products identified from the pyrolysis of acetaldehyde oxime include:

The relative importance of these products can vary with reaction conditions such as temperature and the presence of catalysts or inhibitors. For instance, propylene (B89431) has been shown to act as an inhibitor of the decomposition.[1]

Experimental Protocols

Detailed experimental protocols for the thermal decomposition of acetaldehyde oxime are not extensively reported in the available literature. However, a general approach for studying gas-phase pyrolysis can be outlined.

General Pyrolysis Experimental Workflow

A typical experimental setup for studying the gas-phase pyrolysis of a compound like acetaldehyde oxime would involve a flow reactor system coupled with an analytical instrument for product identification and quantification, such as a Gas Chromatograph-Mass Spectrometer (GC-MS).

The workflow for such an experiment is visualized below.

Key Components and Parameters:

-

Reactor: A high-temperature, inert reactor, often a quartz tube, is used to heat the sample. The temperature profile should be well-controlled and monitored.

-

Carrier Gas: An inert gas, such as nitrogen or argon, is used to carry the vaporized sample through the reactor.

-

Sample Introduction: The sample can be introduced as a vapor or injected as a liquid into a heated zone for vaporization.

-

Temperature Control: Precise control of the pyrolysis temperature is critical as it significantly influences the reaction pathways and product distribution.

-

Residence Time: The time the sample spends in the heated zone of the reactor, controlled by the flow rate of the carrier gas and the reactor volume.

-

Product Analysis: The effluent from the reactor is analyzed to identify and quantify the decomposition products. GC-MS is a powerful technique for this purpose, allowing for the separation and identification of volatile compounds.

Conclusion

The thermal decomposition of acetaldehyde oxime is a multifaceted process involving both molecular and free-radical pathways. The initial decomposition leads to the formation of methyl cyanide, water, acetaldehyde, and nitrous acid. The subsequent breakdown of nitrous acid catalyzes a more rapid decomposition. While the general features of the decomposition have been outlined, a significant gap exists in the literature regarding detailed quantitative kinetic data and comprehensive mechanistic studies. Further research, including computational modeling and detailed experimental investigations with modern analytical techniques, is necessary to fully elucidate the complex reaction network, determine precise kinetic parameters, and understand the influence of various reaction conditions on the product distribution. Such knowledge is essential for the safe and efficient use of acetaldehyde oxime in industrial and pharmaceutical applications.

References

Solubility characteristics of acetaldehyde oxime in aqueous and organic solvents.

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of acetaldehyde (B116499) oxime in both aqueous and various organic solvents. This document is intended for researchers, scientists, and professionals in drug development who utilize acetaldehyde oxime in their work. The guide details its solubility, presents relevant quantitative data, and outlines comprehensive experimental protocols for solubility determination.

Executive Summary

Acetaldehyde oxime (CAS No: 107-29-9), a compound of significant interest in chemical synthesis, particularly in the production of pesticides and pharmaceuticals, exhibits high solubility in aqueous solutions and many common organic solvents. This guide synthesizes available data on its solubility, providing a critical resource for optimizing reaction conditions, purification processes, and formulation development.

Solubility Characteristics

Acetaldehyde oxime is a polar molecule capable of forming hydrogen bonds, which governs its solubility behavior. It is widely reported to be highly soluble in water and polar organic solvents.

Aqueous Solubility

Acetaldehyde oxime is described as "very soluble" and "completely miscible" in water[1][2][3][4]. This high aqueous solubility is attributed to the ability of the oxime functional group to engage in hydrogen bonding with water molecules. One source quantifies the aqueous solubility at 185 g/L, although the specific temperature and experimental conditions for this measurement are not provided[5][6].

Organic Solvent Solubility

Qualitative data indicates that acetaldehyde oxime is "very soluble" in ethanol (B145695) and ether[7][8]. Its miscibility with other common organic solvents is also generally high, a critical consideration for its use in organic synthesis.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for acetaldehyde oxime. It is important to note that comprehensive, temperature-dependent solubility data across a wide range of organic solvents is not extensively available in public literature.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Reference(s) |

| Water | H₂O | 185 g/L | Not Specified | [5][6] |

| Water | H₂O | Very Soluble / Completely Miscible | Room Temperature | [2][3][4] |

| Ethanol | C₂H₅OH | Very Soluble | Not Specified | [8] |

| Ether | (C₂H₅)₂O | Very Soluble | Not Specified | [7][8] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of acetaldehyde oxime solubility, based on the isothermal equilibrium (shake-flask) method, a widely accepted and robust technique[9][10][11]. This protocol is consistent with the principles outlined in OECD Guideline 105 for the Testing of Chemicals[2][3][6][12][13].

Materials and Equipment

-

Acetaldehyde oxime (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (B75204) and PTFE septa

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., GC-FID, HPLC-UV)

Experimental Workflow Diagram

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of acetaldehyde oxime to a series of vials containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking samples at different time points until the concentration of acetaldehyde oxime in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantification of Acetaldehyde Oxime:

-

Accurately dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the chosen analytical method.

-

Analyze the diluted samples using a validated analytical method to determine the concentration of acetaldehyde oxime. Suitable methods include:

-

Gas Chromatography (GC): A GC equipped with a Flame Ionization Detector (FID) is a common method for the analysis of volatile organic compounds like acetaldehyde oxime. The instrument is calibrated using standard solutions of known concentrations[14][15][16][17].

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used, often after derivatization of the acetaldehyde oxime with a UV-active agent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) to enhance sensitivity and chromatographic performance[18][19][20][21][22][23].

-

UV-Vis Spectroscopy: For solutions without interfering substances, direct UV-Vis spectrophotometry can be a straightforward method for quantification, provided a suitable wavelength of maximum absorbance is identified and a calibration curve is established[24][25][26][27][28].

-

-

-

Data Analysis and Reporting:

-

Calculate the solubility of acetaldehyde oxime in the respective solvent at the given temperature, typically expressed in g/L or mol/L.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

-

Conclusion

Acetaldehyde oxime demonstrates high solubility in water and polar organic solvents, a key characteristic for its application in various chemical processes. While quantitative data in the public domain is limited, this guide provides the available information and a robust experimental protocol for its determination. The outlined methodology, based on the widely accepted isothermal equilibrium method and established analytical techniques, will enable researchers to generate reliable and accurate solubility data tailored to their specific needs. This, in turn, will facilitate more efficient process development, formulation design, and fundamental research involving acetaldehyde oxime.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 3. oecd.org [oecd.org]

- 4. Aldoxime | C2H5NO | CID 7863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. researchgate.net [researchgate.net]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. filab.fr [filab.fr]

- 13. Water Solubility | Scymaris [scymaris.com]

- 14. cdc.gov [cdc.gov]

- 15. US4323706A - Production of acetaldehyde oxime - Google Patents [patents.google.com]

- 16. EP0003898A1 - Production of acetaldehyde oxime - Google Patents [patents.google.com]

- 17. osha.gov [osha.gov]

- 18. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cdc.gov [cdc.gov]

- 20. epa.gov [epa.gov]

- 21. Acetaldehyde Quantification in Microbial Fermentation Samples [protocols.io]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. Spectroelectrochemical Enzyme Sensor System for Acetaldehyde Detection in Wine - PMC [pmc.ncbi.nlm.nih.gov]

- 25. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 26. sci-int.com [sci-int.com]

- 27. abo.com.pl [abo.com.pl]

- 28. researchgate.net [researchgate.net]

Core Synthesis Mechanisms of Acetaldehyde Oxime

An In-depth Technical Guide on the Reaction Mechanism of Acetaldehyde (B116499) Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism studies concerning acetaldehyde oxime. It delves into the primary synthesis routes, reaction kinetics, and the influential factors governing the formation of this crucial chemical intermediate. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis.

The synthesis of acetaldehyde oxime is predominantly achieved through the ammoximation of acetaldehyde. Two primary mechanistic pathways have been proposed and investigated: the hydroxylamine (B1172632) pathway and the imine pathway.

The Hydroxylamine Pathway

The hydroxylamine pathway is widely considered the principal mechanism for the ammoximation of acetaldehyde, particularly in the presence of a Titanium Silicalite-1 (TS-1) catalyst with hydrogen peroxide as the oxidant.[1][2][3] This mechanism involves a two-step process:

-

Oxidation of Ammonia: Ammonia is first oxidized to form hydroxylamine (NH₂OH) by the TS-1/H₂O₂ system.[1][2][4]

-

Oximation: The resulting hydroxylamine then undergoes a non-catalytic reaction with acetaldehyde to form acetaldehyde oxime (CH₃CH=NOH).[2]

In-situ infrared spectrometer (ReactIR15) studies have provided evidence for this pathway by detecting the characteristic infrared peak of hydroxylamine during the reaction.[2] The formation of hydroxylamine is considered the rate-determining step in this process.[2][4]

The Imine Pathway

An alternative, though less supported, mechanism is the imine pathway.[2] This proposed route involves:

-

Imine Formation: Ammonia reacts with acetaldehyde, catalyzed by TS-1, to form an imine intermediate (CH₃CH=NH).

-

Oxidation: The imine is then oxidized by the TS-1/H₂O₂ system to yield acetaldehyde oxime.

However, experimental data, particularly from in-situ IR spectroscopy, has not shown the characteristic absorption peaks for the imine intermediate, lending more credence to the hydroxylamine pathway.[2][3]

Quantitative Data on Acetaldehyde Ammoximation

The efficiency of acetaldehyde oxime synthesis is highly dependent on the catalyst and reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Acetaldehyde Ammoximation over TS-1 Catalyst

| Parameter | Value | Reference |

| Acetaldehyde Conversion | up to 89.5% | [4] |

| Acetaldehyde Oxime Selectivity | up to 82.7% | [4] |

| Optimal Temperature | 60 °C | [2] |

| Molar Ratio (CH₃CHO:H₂O₂:NH₃) | 1:1:2.5 | [2] |

Table 2: Acetaldehyde Ammoximation over Titanosilicate Catalysts

| Catalyst | Acetaldehyde Conversion | Oxime Selectivity | Reference |

| Ti-MOR | 99% | 97% | [5] |

| TS-1 | - | - | [5] |

| Ti-MWW | - | - | [5] |

Note: Specific conversion and selectivity values for TS-1 and Ti-MWW were not provided in the comparative study, but Ti-MOR was noted as superior.[5]

Experimental Protocols

Synthesis of Acetaldehyde Oxime via Ammoximation over TS-1

This protocol is based on the studies investigating the hydroxylamine pathway.[2]

Materials:

-

Acetaldehyde (CH₃CHO)

-

Hydrogen Peroxide (H₂O₂)

-

Ammonia (NH₃)

-

Titanium Silicalite-1 (TS-1) catalyst

-

Deionized water

Equipment:

-

250-mL four-necked flask

-

Condenser

-

Thermometer

-

Magnetic stirrer

-

Micro pump

-

In-situ Infrared Spectrometer (ReactIR15)

Procedure:

-

Set up the four-necked flask with the condenser, thermometer, magnetic stirrer, and the ReactIR15 probe.

-

Maintain the reaction temperature at 60 °C.

-

Charge the reactor with 0.1 mol of acetaldehyde and 0.5 g of TS-1 catalyst.

-

The molar ratio of the reactants should be CH₃CHO:H₂O₂:NH₃ = 1:1:2.5.

-

Add H₂O₂ to the mixture using a micro pump at a rate of 0.14 mL·min⁻¹ for 30 minutes.

-

Monitor the reaction progress by scanning the liquid system every 15 seconds with the ReactIR15 probe.

Traditional Synthesis of Acetaldehyde Oxime

Historically, acetaldehyde oxime was prepared using hydroxylamine salts.[2][6]

Materials:

-

Acetaldehyde

-

Hydroxylamine sulfate (B86663) or hydroxylamine hydrochloride

-

Base (e.g., ammonia)

-

Aqueous solution

Procedure:

-

Prepare an aqueous solution of the hydroxylamine salt.

-

Add acetaldehyde to the solution. The reaction temperature is preferably kept below 50°C, ideally between 20°C and 35°C.[6]

-

Add a base, such as ammonia, to the mixture, maintaining the temperature below 70°C, preferably between 20°C and 35°C.[6]

-

The resulting acetaldehyde oxime is then recovered from the aqueous reaction mixture, often by distillation.[6]

Visualizations of Pathways and Workflows

Signaling Pathways

The following diagram illustrates the two proposed reaction mechanisms for the ammoximation of acetaldehyde.

Caption: Proposed reaction pathways for acetaldehyde ammoximation.

Experimental Workflow

The diagram below outlines the general experimental workflow for studying the acetaldehyde oxime reaction mechanism using in-situ IR spectroscopy.

Caption: Experimental workflow for in-situ reaction monitoring.

Related Reactions: Beckmann Rearrangement

Acetaldehyde oxime, like other oximes, can undergo a Beckmann rearrangement to form an amide. This acid-catalyzed reaction is a significant transformation in organic synthesis.[7][8][9][10][11] The general mechanism involves the protonation of the oxime's hydroxyl group, followed by the migration of the alkyl group anti-periplanar to the leaving group, ultimately yielding an amide after tautomerization.[7] For aldoximes, like acetaldehyde oxime, the rearrangement typically leads to the formation of a nitrile.[7]

Caption: Simplified mechanism of the Beckmann rearrangement of acetaldehyde oxime.

References

- 1. [PDF] The Reaction Mechanism of Acetaldehyde Ammoximation to Its Oxime in the TS-1/H2O2 System | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Clean synthesis of acetaldehyde oxime through ammoximation on titanosilicate catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. EP0003898A1 - Production of acetaldehyde oxime - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. byjus.com [byjus.com]

- 11. Beckmann Rearrangement [organic-chemistry.org]

A Historical Perspective on the Discovery and Characterization of Acetaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaldehyde (B116499) oxime, a compound of significant interest in organic synthesis and various industrial applications, holds a notable place in the history of organic chemistry. Its discovery in the late 19th century was a direct result of the burgeoning field of structural theory and the systematic investigation of reactions between carbonyl compounds and hydroxylamine (B1172632). This technical guide provides an in-depth historical perspective on the discovery of acetaldehyde oxime, detailing the seminal experiments, the elucidation of its structure, and the early characterization of its physical and chemical properties.

The Dawn of Oxime Chemistry: The Pioneering Work of Victor Meyer and Alois Janny

The discovery of the general class of compounds known as oximes, and by extension acetaldehyde oxime, is credited to the collaborative efforts of German chemist Victor Meyer and his student Alois Janny. In their 1882 publications in the Berichte der deutschen chemischen Gesellschaft, they detailed their investigations into the reaction of hydroxylamine with aldehydes and ketones. Their work laid the fundamental groundwork for the synthesis and understanding of this new class of nitrogen-containing organic compounds.

Their initial report, "Ueber stickstoffhaltige Acetonderivate" (On Nitrogenous Derivatives of Acetone), described the reaction of hydroxylamine with acetone, leading to the formation of a crystalline product they named "Acetoxim" (acetone oxime). This was followed by a broader investigation of the reactivity of hydroxylamine with various carbonyl compounds.

Later in the same year, Meyer and Janny published "Producte der Einwirkung von Hydroxylamin auf Aldehyd" (Products of the Action of Hydroxylamine on Aldehyde), which specifically addressed the reaction with acetaldehyde. This paper marks the first documented synthesis of acetaldehyde oxime.

Original Synthesis of Acetaldehyde Oxime

The pioneering synthesis of acetaldehyde oxime by Meyer and Janny was achieved through the direct reaction of acetaldehyde with hydroxylamine. While their 1882 publications provide a narrative of their discoveries, the detailed experimental procedures were often concise by modern standards. The following protocol is a reconstruction based on their descriptions and the common laboratory practices of the era.

Experimental Protocols

Protocol 1: Synthesis of Acetaldehyde Oxime (Adapted from Meyer and Janny, 1882)

Objective: To synthesize acetaldehyde oxime from acetaldehyde and hydroxylamine.

Materials:

-

Acetaldehyde (Aldehyd)

-

Hydroxylamine hydrochloride (Hydroxylaminchlorhydrat)

-

Sodium carbonate (Natriumcarbonat) or Potassium carbonate (Kaliumcarbonat)

-

Water (Wasser)

-

Ether (Aether)

Procedure:

-

A solution of hydroxylamine hydrochloride in water was prepared.

-

To this solution, an equimolar amount of sodium carbonate or potassium carbonate was added to liberate the free hydroxylamine base. The reaction mixture was likely cooled to manage any heat generated.

-

An aqueous solution of acetaldehyde was then gradually added to the hydroxylamine solution. The reaction was observed to proceed readily at room temperature.

-

The reaction mixture was then extracted with ether to isolate the acetaldehyde oxime.

-

The ethereal solution was dried over a suitable drying agent available at the time, such as anhydrous calcium chloride.

-

The ether was subsequently removed by distillation to yield the crude acetaldehyde oxime.

-

Purification was achieved by distillation of the crude product.

Observations: Meyer and Janny described the product as a colorless, crystalline solid with a distinct odor. They noted its solubility in water, alcohol, and ether.

Early Characterization and Physical Properties

The initial characterization of acetaldehyde oxime by 19th and early 20th-century chemists provided the first quantitative data on this new compound. It is important to note that the purity of substances and the accuracy of measuring instruments during this period may not meet modern standards.

| Property | Reported Value (Historical) | Modern Accepted Value |

| Melting Point | Two forms were often noted: one melting around 12 °C and another around 46.5 °C. | 46-47 °C (for the more stable E-isomer) |

| Boiling Point | Approximately 114-115 °C | 115 °C |

Note: The existence of two melting points is now understood to be due to the presence of E/Z (syn/anti) isomers, which were not fully comprehended at the time of the initial discovery.

The Advent of Stereoisomerism in Oximes: The Contribution of Hantzsch and Werner

The concept of stereoisomerism in oximes was a significant theoretical advancement that followed their initial discovery. In 1890, Arthur Hantzsch and Alfred Werner, in their seminal paper "Zur Kenntniss der Oxime" (On the Knowledge of Oximes) published in the Berichte der deutschen chemischen Gesellschaft, proposed that the observed isomerism in certain oximes was due to the geometric arrangement of the hydroxyl group relative to the substituents on the carbon-nitrogen double bond.

They introduced the "syn" and "anti" nomenclature to describe these isomers, which is now largely replaced by the E/Z notation. For an aldoxime like acetaldehyde oxime, the two isomers would be:

-

syn-acetaldehyde oxime (Z-isomer): The hydroxyl group and the hydrogen atom on the double-bonded carbon are on the same side.

-

anti-acetaldehyde oxime (E-isomer): The hydroxyl group and the hydrogen atom on the double-bonded carbon are on opposite sides.

This theory was a crucial step in understanding the three-dimensional structure of molecules and had a profound impact on the field of stereochemistry.

Visualizing the Historical Discoveries

To illustrate the key concepts from a historical perspective, the following diagrams are provided in the DOT language for Graphviz.

Caption: Initial synthesis of acetaldehyde oxime by Meyer and Janny (1882).

Caption: Geometric isomers of acetaldehyde oxime as proposed by Hantzsch and Werner.

Conclusion

The discovery of acetaldehyde oxime by Victor Meyer and Alois Janny in 1882 was a pivotal moment in the history of organic chemistry. It not only introduced a new and versatile functional group but also provided fertile ground for the development of fundamental concepts such as stereoisomerism, as later elucidated by Hantzsch and Werner. The early experimental work, though lacking the precision of modern techniques, laid an indelible foundation for our current understanding of the synthesis, properties, and applications of oximes. For researchers and professionals in drug development, this historical context underscores the importance of fundamental discoveries and the continuous evolution of chemical principles.

Methodological & Application

Acetaldehyde Oxime: A Versatile Precursor in Organic Synthesis

Abstract: Acetaldehyde (B116499) oxime is a valuable and versatile C2 building block in organic synthesis, serving as a precursor to a wide array of important organic molecules. Its utility spans from the synthesis of agrochemicals and pharmaceuticals to the formation of complex heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for key transformations involving acetaldehyde oxime, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Acetaldehyde oxime (CH₃CH=NOH) is a simple aldoxime that has garnered significant attention in synthetic organic chemistry due to its dual reactivity. The presence of both a nucleophilic nitrogen atom and an acidic hydroxyl proton, coupled with the reactivity of the C=N double bond, allows for a diverse range of chemical transformations. It is a key intermediate in the production of pesticides such as Methomyl (B1676398) and Thiodicarb[1][2]. Furthermore, it serves as a precursor for the synthesis of acetamide (B32628) via the Beckmann rearrangement, acetonitrile (B52724) through dehydration, and various nitrogen-containing heterocycles through cycloaddition reactions[3][4]. This document outlines several key applications of acetaldehyde oxime, providing detailed protocols and quantitative data for its use in organic synthesis.

Applications in Organic Synthesis

Synthesis of Amides: The Beckmann Rearrangement

The Beckmann rearrangement is a classic acid-catalyzed transformation of an oxime into an amide[3]. Acetaldehyde oxime, upon treatment with an acid catalyst, rearranges to form acetamide, a valuable industrial chemical and solvent. While traditionally carried out with strong acids, milder and more efficient catalytic systems have been developed.

Reaction Scheme:

CH₃CH=NOH → CH₃C(=O)NH₂

Various catalysts can be employed for this rearrangement, including nickel(II) acetate, which offers a route under neutral conditions[5]. The reaction proceeds through the formation of a nitrilium ion intermediate following the protonation of the oxime's hydroxyl group, which then undergoes a 1,2-hydride shift and subsequent hydration.

Synthesis of Nitriles: Dehydration Reactions

Acetaldehyde oxime can be readily dehydrated to afford acetonitrile, a widely used polar aprotic solvent and a valuable synthon in organic chemistry. This transformation is typically achieved using various dehydrating agents or catalysts under thermal conditions.

Reaction Scheme:

CH₃CH=NOH → CH₃C≡N + H₂O

Catalytic vapor-phase dehydration over solid catalysts like ZrO₂, Al₂O₃, and SiO₂ has been shown to be an efficient and green method for acetonitrile production from acetaldehyde oxime, with yields exceeding 90% under optimized adiabatic conditions.

Synthesis of Heterocycles: 1,3-Dipolar Cycloaddition Reactions